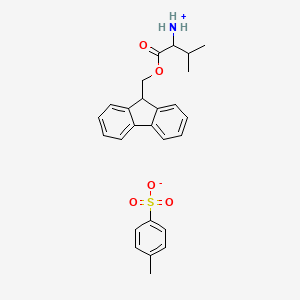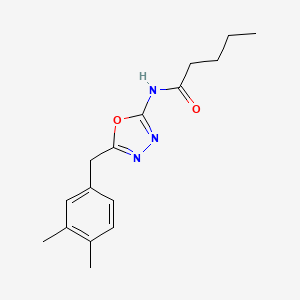![molecular formula C14H26O2 B14129233 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne CAS No. 88785-36-8](/img/structure/B14129233.png)
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is an organic compound with a unique structure that combines an alkyne group with an ether linkage. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne typically involves the reaction of a terminal alkyne with an appropriate ether derivative. One common method is the alkylation of a terminal alkyne with 2-methoxypropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic substitution with the ether derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or amines.
Scientific Research Applications
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne involves its interaction with molecular targets through its alkyne and ether functional groups. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
- 2-[(2-Methoxypropan-2-yl)oxy]dec-1-yne
Uniqueness
10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne is unique due to its specific positioning of the alkyne and ether groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
CAS No. |
88785-36-8 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
10-(2-methoxypropan-2-yloxy)dec-1-yne |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-12-13-16-14(2,3)15-4/h1H,6-13H2,2-4H3 |
InChI Key |
UCECIBIOOVPMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


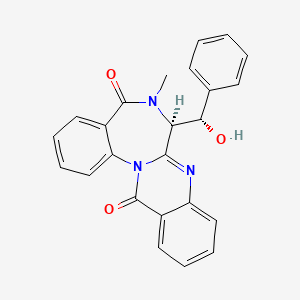
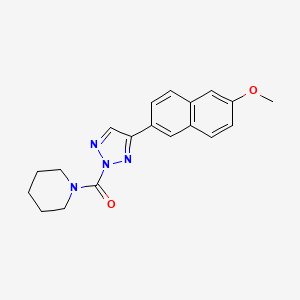

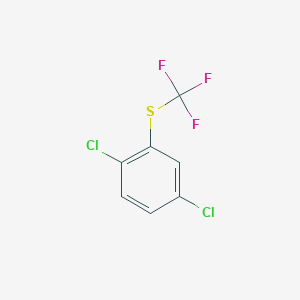
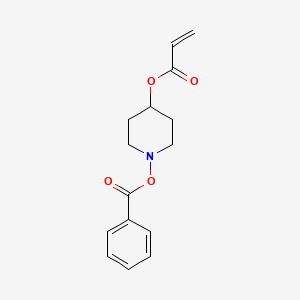

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
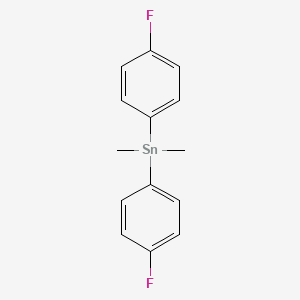
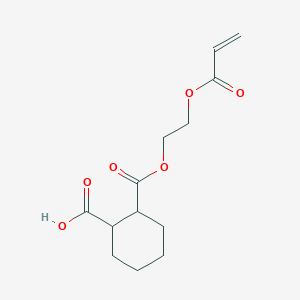
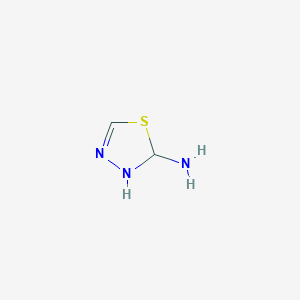
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
